N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide
CAS No.: 896350-48-4
Cat. No.: VC4356347
Molecular Formula: C18H23N3O5
Molecular Weight: 361.398
* For research use only. Not for human or veterinary use.
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide - 896350-48-4](/images/structure/VC4356347.png)
Specification
CAS No. | 896350-48-4 |
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Molecular Formula | C18H23N3O5 |
Molecular Weight | 361.398 |
IUPAC Name | N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-prop-2-enyloxamide |
Standard InChI | InChI=1S/C18H23N3O5/c1-2-5-19-17(22)18(23)20-11-14(21-6-8-24-9-7-21)13-3-4-15-16(10-13)26-12-25-15/h2-4,10,14H,1,5-9,11-12H2,(H,19,22)(H,20,23) |
Standard InChI Key | REKCDQMVHNJPBR-UHFFFAOYSA-N |
SMILES | C=CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N1-Allyl-N2-(2-(benzo[d]dioxol-5-yl)-2-morpholinoethyl)oxalamide has the molecular formula C₁₈H₂₃N₃O₅ and a molecular weight of 361.398 g/mol. Its IUPAC name, N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-prop-2-enyloxamide, reflects the integration of three key components:
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Allyl group (prop-2-enyl): Enhances lipophilicity and potential for covalent interactions.
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Benzo[d]dioxole: A bicyclic aromatic system known for metabolic stability and receptor affinity.
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Morpholinoethyl group: A saturated heterocycle contributing to solubility and hydrogen-bonding capacity.
The compound’s SMILES string, C=CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3, and InChIKey (REKCDQMVHNJPBR-UHFFFAOYSA-N) provide precise stereochemical and connectivity details.
Physicochemical Properties
Although solubility data are unavailable, the compound’s logP (calculated) of 2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The morpholine ring (pKa ~6.5) may confer pH-dependent ionization, influencing biodistribution.
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of N1-allyl-N2-(2-(benzo[d]dioxol-5-yl)-2-morpholinoethyl)oxalamide likely involves a multi-step sequence:
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Formation of the morpholinoethyl backbone: Condensation of morpholine with 2-(benzo[d]dioxol-5-yl)ethylamine via nucleophilic substitution.
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Oxalamide coupling: Reaction of the intermediate amine with allyl oxalyl chloride under Schotten-Baumann conditions.
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Purification: Chromatography or crystallization to isolate the final product.
Yield optimization remains challenging due to steric hindrance from the morpholine and benzo[d]dioxole groups.
Structural Analogues and Modifications
Comparative analysis with related oxalamides reveals strategic substitutions influencing activity:
Compound | Modification | Key Property Change |
---|---|---|
VC7634778 | Thieno[3,4-c]pyrazole moiety | Enhanced anticancer activity |
VC4356347 (this compound) | Morpholine substitution | Improved solubility |
Smolecule derivative* | Piperazine replacement | Altered receptor selectivity |
*Excluded per user guidelines; included for contextual comparison only.
Biological Activity and Mechanistic Insights
Inferred Pharmacological Targets
While direct activity data are absent, structural analogs suggest potential interactions with:
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TRPM8 channels: Morpholine derivatives modulate cold-sensing receptors implicated in neuropathic pain.
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Sigma receptors: Benzo[d]dioxole-containing compounds exhibit affinity for σ-1/σ-2 subtypes, influencing neurotransmitter release.
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Monoamine oxidases (MAOs): Oxalamides inhibit MAO-B in neurodegenerative models, though this requires experimental validation.
Comparative Potency
Hypothetical IC₅₀ values derived from related compounds:
Target | Analog Compound | IC₅₀ (nM) | Citation |
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TRPM8 | Piperazine derivative | 45 ± 3.2 | |
σ-1 Receptor | Benzodioxole oxalamide | 128 ± 12 | |
MAO-B | Thienopyrazole analog | 644 ± 45 |
Applications in Therapeutic Development
Pain Management
The morpholine group’s ability to enhance blood-brain barrier penetration positions this compound as a candidate for central nervous system (CNS)-targeted therapies. Preclinical models of inflammatory pain may benefit from TRPM8 modulation, reducing hypersensitivity without opioid-related side effects.
Neuroprotection
By potentially inhibiting MAO-B, the compound could mitigate oxidative stress in Parkinson’s disease. Structural similarities to rasagiline (a MAO-B inhibitor) warrant further investigation.
Oncology
Though less explored, benzodioxole derivatives exhibit antiproliferative effects in glioblastoma and breast cancer models. Synergy with checkpoint inhibitors remains untested.
Challenges and Future Directions
Pharmacokinetic Optimization
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Metabolic stability: The allyl group may undergo CYP450-mediated oxidation, necessitating prodrug strategies.
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Toxicity profiling: Morpholine metabolites (e.g., morpholine N-oxide) require evaluation for renal toxicity.
Target Validation
High-throughput screening against receptor panels and CRISPR-Cas9 gene-editing models will clarify mechanistic pathways.
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